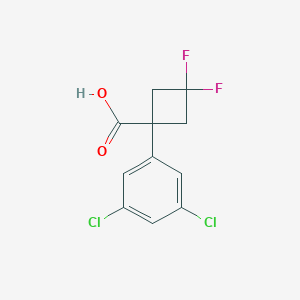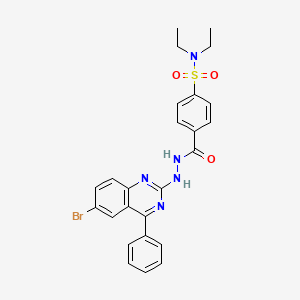
4-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H24BrN5O3S and its molecular weight is 554.46. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-HIV Applications
- The compound has been investigated for its anticancer and anti-HIV activities. A study found that certain derivatives exhibit significant sensitivity against leukemia cell lines, indicating potential as anticancer agents. Moderate anti-HIV activity was also reported for N-(pirydo[3,2-d]imidazol-2-yl)-2-mercaptobenzenesulfonamide, suggesting a broad spectrum of biological activities (Pomarnacka & Kornicka, 2001).
Pharmacological Activities
- Research into 6-bromoquinazolinone derivatives highlighted their importance in pharmacology, particularly for anti-inflammatory, analgesic, and antibacterial activities. This study underscores the versatility of quinazolinone compounds in medicinal chemistry (Rajveer et al., 2010).
Antimicrobial Activity
- A study on the synthesis and antimicrobial activity of newer quinazolinones revealed that these compounds, especially those derived from 2–alkyl–6–bromo–3,1–benzenedioxazine–4–one, demonstrate significant activity against various microbial strains, suggesting their potential as antimicrobial agents (Patel, Mistry, & Desai, 2006).
Analgesic and Anti-inflammatory Activity
- Synthesis and evaluation of various substituted quinazolinones have shown promising results in terms of antibacterial, anthelmintic, analgesic, and anti-inflammatory activities. This indicates their potential for development into new therapeutic agents for treating inflammation and pain (Debnath & Manjunath, 2011).
Additional Biological Activities
- Further studies have expanded on the biological activities of quinazolinone derivatives, with investigations into their antibacterial and antifungal properties. These studies have found that many quinazolinone compounds exhibit high activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains (El-Shenawy, 2017).
properties
IUPAC Name |
4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN5O3S/c1-3-31(4-2)35(33,34)20-13-10-18(11-14-20)24(32)29-30-25-27-22-15-12-19(26)16-21(22)23(28-25)17-8-6-5-7-9-17/h5-16H,3-4H2,1-2H3,(H,29,32)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZRSYZFXCTECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2479319.png)
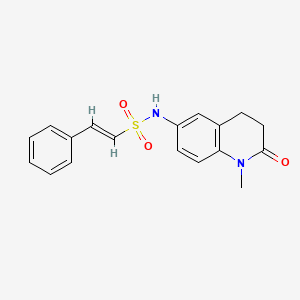
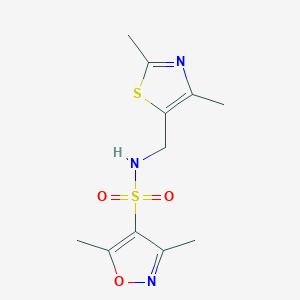
![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid](/img/structure/B2479328.png)
![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2479329.png)
![5-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479330.png)
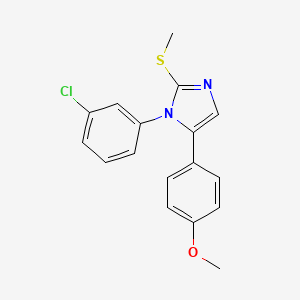
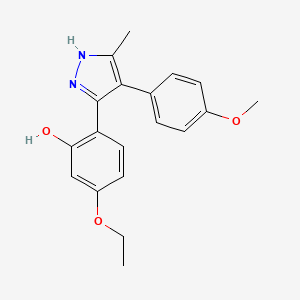
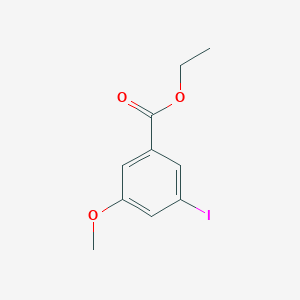
![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)
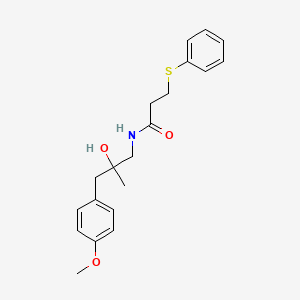
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479342.png)
